molecular formula C19H20N2O2S B11448247 2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide

2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide

Cat. No.: B11448247
M. Wt: 340.4 g/mol
InChI Key: RERNUBNYAJLKRR-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is a synthetic organic compound that features an indole moiety, a benzamide group, and an ethoxy substituent. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is of interest for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized by reacting indole with an appropriate thiol reagent under controlled conditions.

    Coupling Reaction: The indole derivative is then coupled with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the indole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzamide or indole moieties.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[2-(1H-indol-3-ylthio)ethyl]benzamide: A closely related compound with similar structural features.

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole-based benzamide with different substituents.

Uniqueness

2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is unique due to its specific combination of an ethoxy group, an indole moiety, and a benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-ethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide

InChI

InChI=1S/C19H20N2O2S/c1-2-23-17-10-6-4-8-15(17)19(22)20-11-12-24-18-13-21-16-9-5-3-7-14(16)18/h3-10,13,21H,2,11-12H2,1H3,(H,20,22)

InChI Key

RERNUBNYAJLKRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCSC2=CNC3=CC=CC=C32

Origin of Product

United States

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